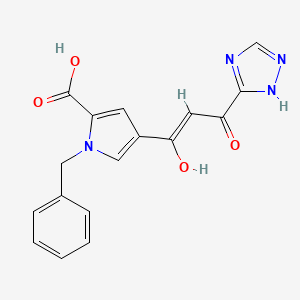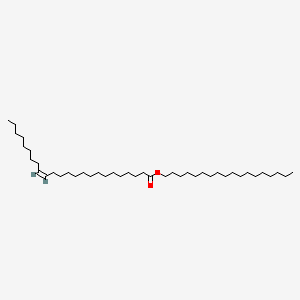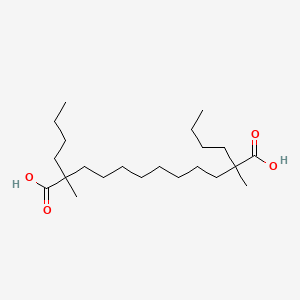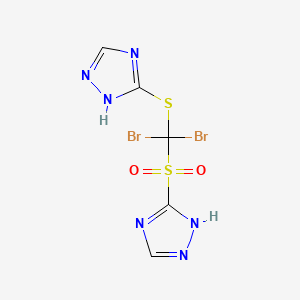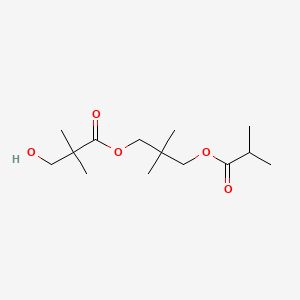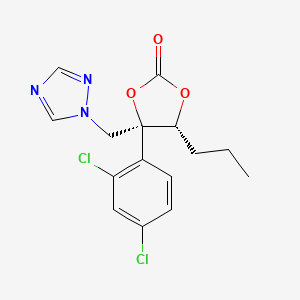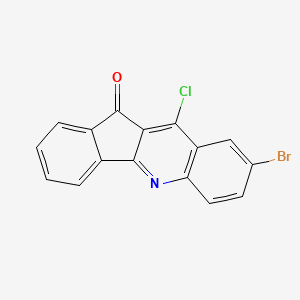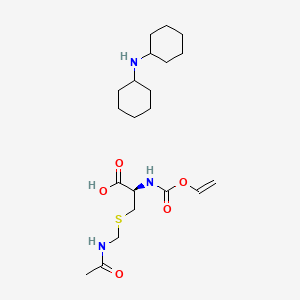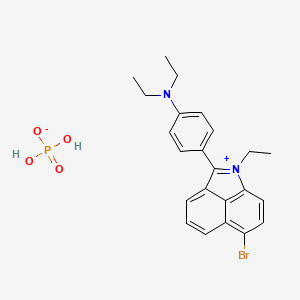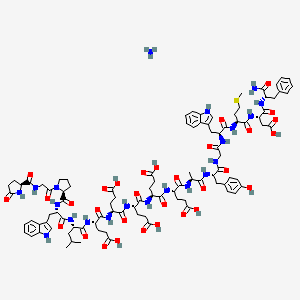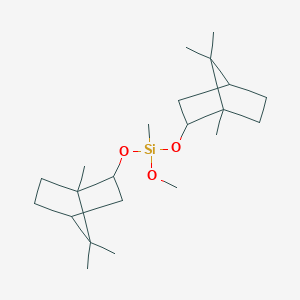
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxymethylbis((1,7,7-trimethylbicyclo(221)hept-2-yl)oxy)silane is a complex organosilicon compound It is characterized by the presence of two 1,7,7-trimethylbicyclo(221)hept-2-yl groups attached to a silicon atom through oxygen atoms, with a methoxymethyl group also bonded to the silicon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane typically involves the reaction of 1,7,7-trimethylbicyclo(2.2.1)hept-2-yl alcohol with a suitable silicon-containing reagent, such as methoxymethylchlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of advanced materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism by which methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The bicyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl derivatives: Compounds such as trimethylsilyl chloride and trimethylsilyl ether share similar silicon-based structures.
Bicyclo(2.2.1)heptane derivatives: Compounds like 1,7,7-trimethylbicyclo(2.2.1)hept-2-yl acetate have similar bicyclic structures.
Uniqueness
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane is unique due to the combination of its methoxymethyl group and bicyclic structures attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
94349-23-2 |
|---|---|
Molekularformel |
C22H40O3Si |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
methoxy-methyl-bis[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]silane |
InChI |
InChI=1S/C22H40O3Si/c1-19(2)15-9-11-21(19,5)17(13-15)24-26(8,23-7)25-18-14-16-10-12-22(18,6)20(16,3)4/h15-18H,9-14H2,1-8H3 |
InChI-Schlüssel |
AAWBFJKFQOWITQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(C2)O[Si](C)(OC)OC3CC4CCC3(C4(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


